N-[(Naphthalene-1-carbothioyl)carbamoyl]benzamide
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Overview
Description
N-[(Naphthalene-1-carbothioyl)carbamoyl]benzamide is an organic compound that features a naphthalene ring, a carbothioyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Naphthalene-1-carbothioyl)carbamoyl]benzamide typically involves the reaction of naphthalene-1-carbothioyl chloride with benzamide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(Naphthalene-1-carbothioyl)carbamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or a thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(Naphthalene-1-carbothioyl)carbamoyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(Naphthalene-1-carbothioyl)carbamoyl]benzamide involves its interaction with specific molecular targets. The carbothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carboxamide: Similar structure but lacks the carbothioyl group.
Benzamide: Contains the benzamide moiety but lacks the naphthalene ring and carbothioyl group.
Naphthalene-1-carbothioyl chloride: Precursor in the synthesis of N-[(Naphthalene-1-carbothioyl)carbamoyl]benzamide.
Uniqueness
This compound is unique due to the presence of both the naphthalene ring and the carbothioyl group, which confer distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various research applications.
Properties
CAS No. |
58554-15-7 |
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Molecular Formula |
C19H14N2O2S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(naphthalene-1-carbothioylcarbamoyl)benzamide |
InChI |
InChI=1S/C19H14N2O2S/c22-17(14-8-2-1-3-9-14)20-19(23)21-18(24)16-12-6-10-13-7-4-5-11-15(13)16/h1-12H,(H2,20,21,22,23,24) |
InChI Key |
VQLVGAVTLXVVLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NC(=S)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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